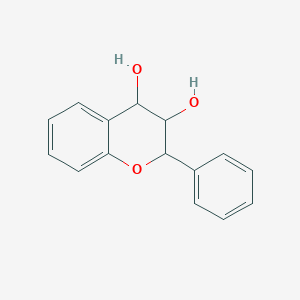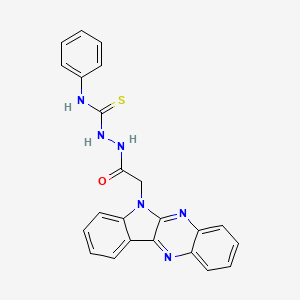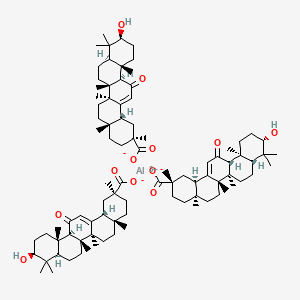
Enoxolone aluminate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enoxolone aluminate is a compound derived from enoxolone, also known as glycyrrhetinic acid, which is a pentacyclic triterpenoid derivative obtained from the hydrolysis of glycyrrhizic acid found in licorice root. This compound combines the properties of enoxolone with those of aluminate, making it a compound of interest in various scientific fields due to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of enoxolone aluminate typically involves the reaction of enoxolone with an aluminum-containing compound. One common method is the reaction of enoxolone with aluminum chloride in an organic solvent under controlled temperature and pH conditions. The reaction is usually carried out at room temperature, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and automated purification systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Enoxolone aluminate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of aluminum and modified enoxolone derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation states or alter the functional groups on the enoxolone moiety.
Substitution: Substitution reactions can replace specific atoms or groups in the enoxolone or aluminate structure with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled temperature and solvent conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions varying depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Enoxolone aluminate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis and material science.
Biology: Studied for its potential anti-inflammatory, antiviral, and antibacterial properties.
Medicine: Investigated for its therapeutic potential in treating conditions such as peptic ulcers, inflammation, and certain infections.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and other products requiring bioactive compounds.
Mécanisme D'action
The mechanism of action of enoxolone aluminate involves its interaction with specific molecular targets and pathways. Enoxolone inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, leading to increased levels of prostaglandins in the digestive system. This results in reduced gastric secretion, increased mucous secretion, and enhanced cell proliferation, contributing to its therapeutic effects . Additionally, this compound may interact with other molecular targets, such as tyrosine-protein phosphatases, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Enoxolone aluminate can be compared with other similar compounds, such as:
Glycyrrhetinic Acid: The parent compound of enoxolone, known for its anti-inflammatory and antiviral properties.
Aluminum Hydroxide: A compound with antacid properties, often used in combination with other bioactive molecules.
Aluminum Chloride: Used in various chemical reactions and industrial processes.
This compound is unique due to its combined properties of enoxolone and aluminate, offering a broader range of applications and enhanced biological activity compared to its individual components .
Propriétés
Numéro CAS |
4598-66-7 |
|---|---|
Formule moléculaire |
C90H135AlO12 |
Poids moléculaire |
1436.0 g/mol |
Nom IUPAC |
aluminum;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/3C30H46O4.Al/c3*1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6;/h3*16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34);/q;;;+3/p-3/t3*19-,21-,22-,23+,26+,27-,28-,29+,30+;/m000./s1 |
Clé InChI |
JIQUHOXNCWKESF-UBYPFOLZSA-K |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-].[Al+3] |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


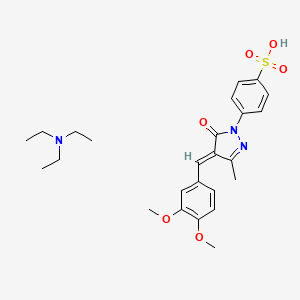
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
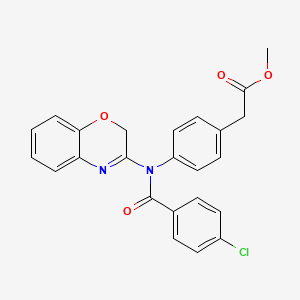
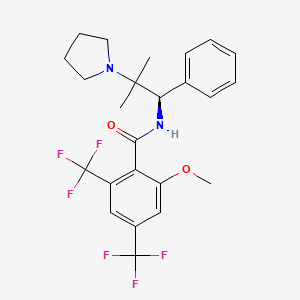
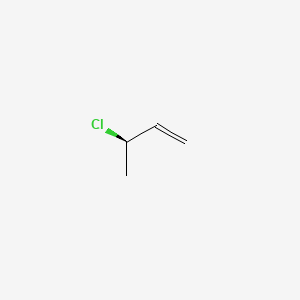
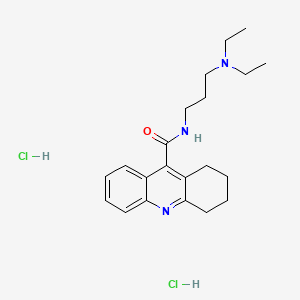
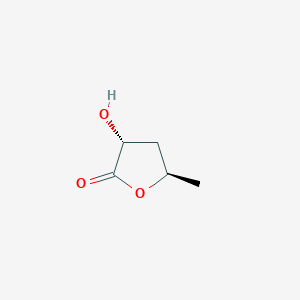


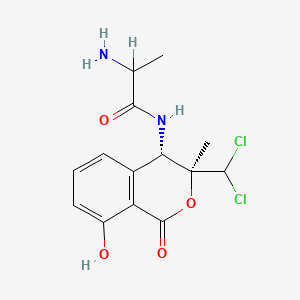
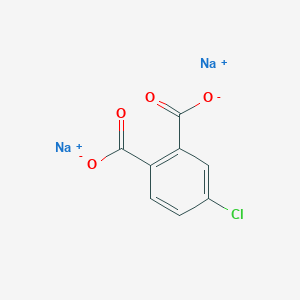
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
